N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Thiazoles, which are part of this compound, are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques. For example, the molecular structures of synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . In another study, the crystal and molecular structures of a related compound, 4-(4-nitrophenyl)thiomorpholine, were characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This could potentially be relevant to the chemical reactions involving “this compound”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 4-(4-nitrophenyl)thiomorpholine exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Incerti et al. (2017) synthesized N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activity against bacterial and fungal species. The compounds showed potent antimicrobial properties, with some exhibiting significant activity against both bacterial and fungal pathogens (Incerti et al., 2017).
- Another study focused on the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives. These thiazole derivatives were reported to have good antimicrobial activity, with hydroxy and amino substituted derivatives showing the maximum effect (Chawla, 2016).
Antitumor and Anticancer Properties
- Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor agents, exhibiting excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).
- The synthesis of new thiazole derivatives showed significant antitumor activity, indicating the promise of these compounds in cancer treatment (Ostapiuk et al., 2017).
Antitubercular Activity
- Research on 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole revealed potential antitubercular activities, providing a new avenue for tuberculosis treatment research (Samadhiya et al., 2013).
Corrosion Inhibition
- Experimental and theoretical studies of benzothiazole derivatives have indicated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions, showcasing the dual functionality of these compounds in both biological and industrial applications (Hu et al., 2016).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with the biochemical pathways essential for the survival of microorganisms .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Safety and Hazards
While specific safety and hazard information for “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. For instance, 4-Nitrophenyl chloroformate is considered hazardous and causes severe skin burns and eye damage .
properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-16(11-3-6-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDSWDJPXZXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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